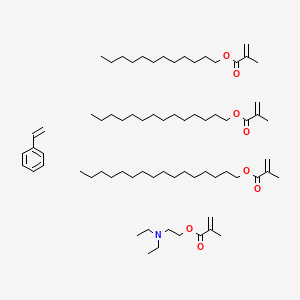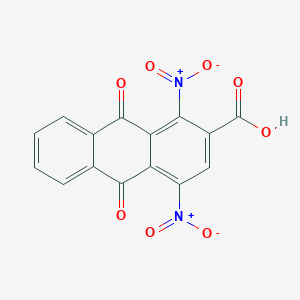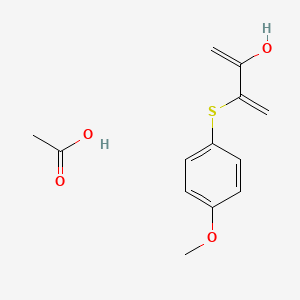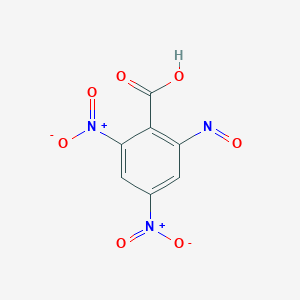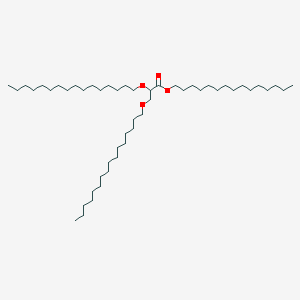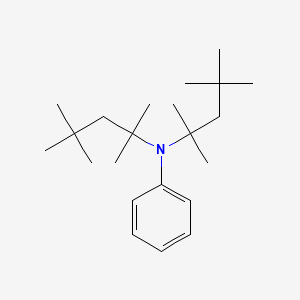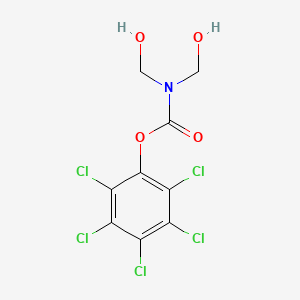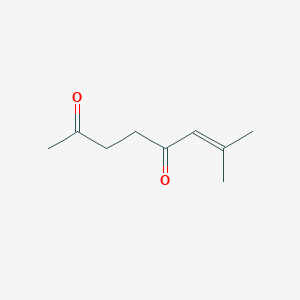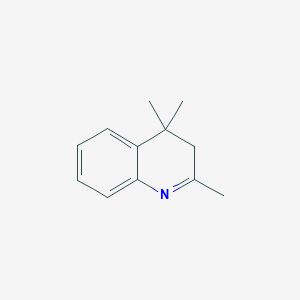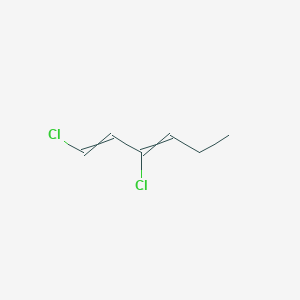
1,3-Dichlorohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichlorohexa-1,3-diene is a conjugated diene with two chlorine atoms attached to the first and third carbon atoms of the hexadiene chain Conjugated dienes are compounds with alternating double and single bonds, which give them unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichlorohexa-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,3-dichloropropene with a suitable base to form the corresponding diene. Another method includes the use of transition metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of 1,3-dichloropropene with an alkyne, followed by hydrogenation to yield the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .
化学反应分析
Types of Reactions
1,3-Dichlorohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into alkanes or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes and partially reduced dienes.
Substitution: Various substituted dienes depending on the nucleophile used.
科学研究应用
1,3-Dichlorohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
作用机制
The mechanism of action of 1,3-dichlorohexa-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and chlorine atoms. These features allow it to undergo electrophilic addition, nucleophilic substitution, and other reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene without chlorine atoms.
1,3-Dichlorobutadiene: A similar compound with chlorine atoms on a shorter diene chain.
1,3-Hexadiene: A conjugated diene without chlorine atoms.
Uniqueness
1,3-Dichlorohexa-1,3-diene is unique due to the presence of chlorine atoms, which enhance its reactivity and provide additional sites for chemical modification. This makes it more versatile in synthetic applications compared to its non-chlorinated counterparts .
属性
CAS 编号 |
64782-72-5 |
|---|---|
分子式 |
C6H8Cl2 |
分子量 |
151.03 g/mol |
IUPAC 名称 |
1,3-dichlorohexa-1,3-diene |
InChI |
InChI=1S/C6H8Cl2/c1-2-3-6(8)4-5-7/h3-5H,2H2,1H3 |
InChI 键 |
OIAIBEFLVYJFTD-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(C=CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


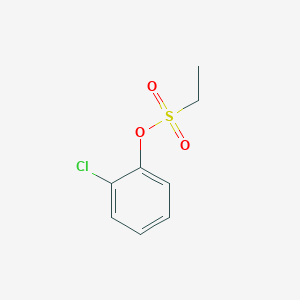
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
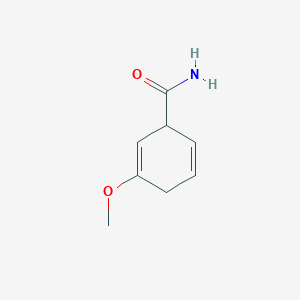
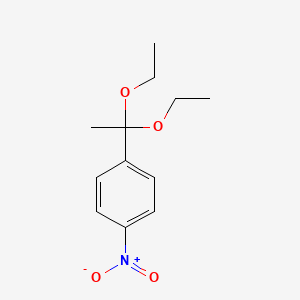
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
